molecular formula C15H10ClF2N5O B2556949 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide CAS No. 920436-80-2

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide

Cat. No.: B2556949
CAS No.: 920436-80-2
M. Wt: 349.73
InChI Key: ZLNURDYRBRRCLT-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide is a synthetic organic compound featuring a tetrazole ring substituted with a 4-chlorophenyl group and a benzamide moiety with 2,6-difluoro substitution.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF2N5O/c16-9-4-6-10(7-5-9)23-13(20-21-22-23)8-19-15(24)14-11(17)2-1-3-12(14)18/h1-7H,8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNURDYRBRRCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting 4-chlorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

    Coupling with Difluorobenzamide: The resulting 1-(4-chlorophenyl)-1H-tetrazole is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.

    Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Reduced forms of the tetrazole ring.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring and difluorobenzamide moiety play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues in the Tetrazole-Benzamide Family

Several tetrazole-containing benzamide derivatives have been synthesized and studied for their bioactivity. Key examples include:

Compound Name Substituents on Tetrazole Benzamide Substituents Key Properties Reference
Target Compound 4-chlorophenyl 2,6-difluoro High metabolic stability; potential insect growth regulation
4p () 2,6-dimethylphenyl 4-chlorophenyl, 4-methoxyphenethylamine 96% synthetic yield; solid-state stability
4l () 2,6-dimethylphenyl 1,3-benzodioxole, indole 88% yield; neuroactive potential

Key Differences :

  • The target compound ’s 4-chlorophenyl group on the tetrazole enhances electrophilic character compared to 2,6-dimethylphenyl in 4p , which may increase interaction with cytochrome P450 enzymes .
  • The 2,6-difluoro substitution on the benzamide improves resistance to hydrolysis relative to non-fluorinated analogues like 4l .
Comparison with Benzoylurea Insecticides

Benzoylureas such as diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) share the 2,6-difluorobenzamide motif but utilize a urea bridge instead of a tetrazole-methyl group.

Property Target Compound Diflubenzuron
Chemical Class Tetrazole-benzamide Benzoylurea
Mode of Action Chitin synthesis inhibition (presumed) Chitin synthesis inhibition (confirmed)
Environmental Persistence Likely lower due to tetrazole biodegradability High; classified as marine pollutant (UN3082)
Synthesis Yield Not explicitly reported Industrially optimized (>90%)
Regulatory Status Experimental EPA-registered (OPP Code 14922)

Mechanistic Insight : The urea group in diflubenzuron chelates metals in insect cuticles, while the tetrazole in the target compound may interact via π-π stacking or hydrogen bonding, offering divergent resistance profiles .

Comparison with Flucycloxuron and Flufenoxuron

These benzamide-based acaricides share structural motifs but differ in substituents:

Compound Core Structure Key Substituents Use
Flucycloxuron Benzamide Cyclopropylmethylene-oxy Acaricide
Flufenoxuron Benzamide Trifluoromethylphenoxy Insecticide
Target Compound Tetrazole-benzamide 4-chlorophenyl Experimental

Functional Differences :

  • Flucycloxuron ’s cyclopropyl group enhances lipid membrane penetration, whereas the target compound ’s tetrazole may limit bioavailability due to polar interactions .
  • Flufenoxuron’s trifluoromethyl group increases photostability, a feature absent in the target compound .
Table 1: Physicochemical and Environmental Properties
Property Target Compound Diflubenzuron Flucycloxuron
Molecular Weight ~363.7 g/mol 310.7 g/mol 503.9 g/mol
Water Solubility Low (fluorinated core) Very low (<0.1 mg/L) Low
Marine Pollutant Unlikely Yes (UN3082) No
Synthetic Yield Not reported High (industrial) Moderate

Key Insight : The target compound ’s tetrazole group may reduce environmental persistence compared to diflubenzuron , aligning with modern pesticide design goals .

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